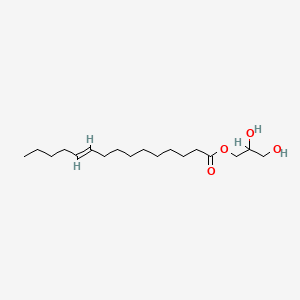
2,3-dihydroxypropyl (E)-pentadec-10-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-dihydroxypropyl (E)-pentadec-10-enoate can be synthesized through the esterification of 10-pentadecenoic acid with glycerol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, monopentadecenoin can be produced using similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification methods, such as high-performance liquid chromatography, ensures high yield and purity of the product. The industrial production also involves stringent quality control measures to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-dihydroxypropyl (E)-pentadec-10-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the fatty acid chain can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bond can be reduced to form the saturated monopentadecanoin.
Substitution: The hydroxyl groups in the glycerol backbone can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts under hydrogen gas is a typical method.
Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated monopentadecanoin.
Substitution: Various acylated derivatives of monopentadecenoin.
Applications De Recherche Scientifique
2,3-dihydroxypropyl (E)-pentadec-10-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior, phase transitions, and self-assembly in aqueous environments.
Biology: Its role in cellular membranes and its potential as a second messenger in signal transduction pathways are of significant interest.
Medicine: this compound is explored for its bio-compatibility and potential use in drug delivery systems due to its ability to form liquid crystalline phases.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties and ability to encapsulate active ingredients.
Mécanisme D'action
2,3-dihydroxypropyl (E)-pentadec-10-enoate exerts its effects primarily through its interaction with lipid bilayers and cellular membranes. Its ability to form various mesophases, such as lamellar and cubic phases, allows it to modulate membrane properties, including permeability and fluidity. These interactions can influence cellular processes and signal transduction pathways, making it a valuable compound in both biological and industrial applications.
Comparaison Avec Des Composés Similaires
Monomyristolein (C141): A monoacylglycerol with a 14-carbon monounsaturated fatty acid chain.
Monoolein (C181): A monoacylglycerol with an 18-carbon monounsaturated fatty acid chain.
Comparison: 2,3-dihydroxypropyl (E)-pentadec-10-enoate is unique due to its specific chain length and the position of the double bond. Compared to monomyristolein and monoolein, monopentadecenoin exhibits different phase behavior and stability in aqueous environments. Its intermediate chain length provides a balance between the properties of shorter and longer chain monoacylglycerols, making it versatile for various applications.
Propriétés
Numéro CAS |
129581-35-7 |
|---|---|
Formule moléculaire |
C18H34O4 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl (E)-pentadec-10-enoate |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)22-16-17(20)15-19/h5-6,17,19-20H,2-4,7-16H2,1H3/b6-5+ |
Clé InChI |
JZGMGGOBAGTAIR-AATRIKPKSA-N |
SMILES |
CCCCC=CCCCCCCCCC(=O)OCC(CO)O |
SMILES isomérique |
CCCC/C=C/CCCCCCCCC(=O)OCC(CO)O |
SMILES canonique |
CCCCC=CCCCCCCCCC(=O)OCC(CO)O |
Synonymes |
monopentadecenoin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















